molecular formula C14H16FNO2 B2369500 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one CAS No. 2241131-27-9

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one

カタログ番号: B2369500
CAS番号: 2241131-27-9
分子量: 249.285
InChIキー: IVWIAVIYNOKJGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is a functionalized piperidin-2-one derivative of significant interest in medicinal chemistry and early-stage drug discovery. This compound serves as a valuable chemical intermediate for researchers developing novel small-molecule therapeutics, particularly in the field of immunology and autoimmune diseases. Compounds based on the piperidin-2-one scaffold are being actively investigated for their potential as inhibitors of the Kv1.3 potassium channel . The voltage-gated Kv1.3 channel is a promising therapeutic target for autoimmune diseases (such as multiple sclerosis, type-1 diabetes, and psoriasis) because it plays a critical role in regulating the activation of effector memory T (T EM ) cells, which are implicated in the pathogenesis of these conditions . Blocking this channel offers a targeted approach to modulate immune responses, potentially avoiding the broad-spectrum immunosuppression and associated risks of opportunistic infections caused by conventional therapies . The propionyl (propanoyl) substituent at the 3-position of the piperidine ring is a key functional group found in potent, small-molecule Kv1.3 blockers, contributing to their drug-like properties and activity . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should adhere to safe laboratory practices and consult the associated safety data sheet (SDS) prior to use.

特性

IUPAC Name

1-(2-fluorophenyl)-3-propanoylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWIAVIYNOKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

科学的研究の応用

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one has been explored for its potential in various scientific research applications:

作用機序

The mechanism of action of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

類似化合物との比較

1-(3-Fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

  • Structural Differences: The fluorine is in the meta position, and a methyl group is added at the para position of the phenyl ring. The propanoyl group is branched (2-methylpropanoyl) instead of linear.
  • The para-methyl group may enhance lipophilicity, affecting membrane permeability .

(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)-2-propen-1-one

  • Structural Differences: Replaces the piperidin-2-one lactam with a 2-methylpiperidine ring and substitutes the propanoyl group with an α,β-unsaturated ketone (propenone).
  • The 4-fluorophenyl group may engage in distinct π-π stacking interactions compared to the ortho-fluorinated analog .

1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one (Hypothetical analog)

  • Structural Differences : Chlorine replaces fluorine at the ortho position.
  • Reduced electronegativity compared to fluorine may diminish hydrogen-bonding interactions .

Acyl-Substituted Fluorophenyl Heterocycles

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one

  • Structural Differences: A chalcone (propenone) backbone replaces the piperidinone ring.
  • Implications: The planar chalcone structure facilitates π-π stacking and UV absorption, relevant in photochemical applications.

1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

  • Structural Differences: A trimethoxyphenyl group is attached to the propenone chain.
  • Implications :
    • Methoxy groups donate electron density, altering the electronic profile of the aromatic system.
    • Increased steric bulk may hinder crystallization, impacting synthetic scalability .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight Fluorine Position Acyl/Propenone Group Key Property Differences
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one 249.27 g/mol Ortho Propanoyl High polarity due to lactam and fluorine
1-(3-Fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one 293.34 g/mol Meta Branched propanoyl Enhanced lipophilicity from methyl groups
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)-2-propen-1-one 261.31 g/mol Para Propenone Conjugated system; potential redox activity
1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one 356.35 g/mol Ortho Trimethoxyphenyl-propenone Electron-rich aromatic system

生物活性

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound primarily acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. Inhibiting MAO can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression and neurodegenerative diseases.

  • Inhibition of MAO : Research indicates that derivatives containing the 2-fluorophenyl moiety exhibit significant inhibitory effects on MAO-A and MAO-B. For instance, certain derivatives showed IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory activity .
  • Selectivity : The selectivity for MAO-B over MAO-A is crucial for minimizing side effects associated with non-selective MAO inhibitors. Compounds like T6 and T3 have demonstrated favorable selectivity indices, making them promising candidates for further development .

Cytotoxicity

In addition to neuropharmacological applications, 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one has been evaluated for its cytotoxic properties against various cancer cell lines:

  • Cytotoxic Assays : Compounds with similar structures have shown submicromolar CC50 values against neoplastic cells, suggesting potential as anticancer agents .
  • Case Study : In studies involving cancer cell lines such as Ca9-22 and HSC-4, certain derivatives exhibited significant cytotoxicity, indicating that modifications to the piperidine structure can enhance biological activity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound:

  • Substituent Effects : The presence of different substituents on the phenyl ring significantly influences the inhibitory potency against MAO. For example, meta-bromo substitution was found to enhance MAO-B inhibition more effectively than para substitution .
  • Molecular Docking Studies : Docking simulations have revealed that the binding interactions of these compounds with MAO enzymes provide insights into their selectivity and potency. The docking scores correlate well with experimental IC50 values, reinforcing the importance of specific structural features in enhancing biological activity .

Summary of Biological Activity

CompoundTarget EnzymeIC50 Value (µM)Selectivity Index
T3MAO-B0.039107.4
T6MAO-B0.013120.8
T3MAO-A1.57-
T6MAO-A4.19-

Cytotoxicity Data

Cell LineCC50 Value (µM)Reference
Ca9-22<0.5
HSC-4<0.5

Neurodegenerative Disorders

A study focused on the development of selective MAO-B inhibitors has highlighted the potential of compounds like 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one in treating neurodegenerative diseases such as Alzheimer's disease. The reversible and competitive nature of these inhibitors allows for better management of symptoms with fewer side effects compared to traditional treatments .

Cancer Research

In cancer research, derivatives of this compound have been tested against various tumor cell lines, demonstrating significant cytotoxic effects. The ability to induce apoptosis in cancer cells while sparing normal cells suggests a therapeutic window that could be exploited in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step approach starting with a piperidin-2-one scaffold. Key steps include:

  • Fluorophenyl Group Introduction : Electrophilic aromatic substitution or coupling reactions using palladium catalysts to attach the 2-fluorophenyl moiety.
  • Propanoyl Functionalization : Acylation via reaction with propanoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
  • Optimization : Yield improvements (≥70%) require precise control of temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios. Metal catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. Fluorine-19 NMR detects electronic effects of the 2-fluorophenyl group.
  • MS : High-resolution ESI-MS for molecular weight validation.
  • Crystallography :
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement. Mercury CSD 2.0 visualizes hydrogen-bonding networks and packing motifs .
  • Validation : Cross-reference experimental data with computational models (DFT) for bond-length/angle consistency.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time, solvent/DMSO concentration).
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to account for potency variability.
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .
  • Data Normalization : Include positive/negative controls (e.g., known receptor agonists/antagonists) to calibrate activity thresholds.

Q. What computational methods predict intermolecular interactions relevant to its crystallographic behavior?

  • Methodological Answer :

  • Hydrogen-Bonding Analysis : Apply graph set theory (Etter’s rules) to classify motifs (e.g., R₂²(8) rings) using Mercury’s Materials Module. This identifies packing patterns and polymorphism risks .
  • Molecular Dynamics (MD) : Simulate crystal lattice stability under thermal/mechanical stress (GROMACS/AMBER).
  • Docking Studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock Vina, guided by crystallographic data .

Q. How does the pharmacological profile of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one compare to structurally similar piperidine derivatives?

  • Methodological Answer :

  • Structural Analog Screening : Compare with compounds like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide (ortho-fluorofentanyl analog) using:
  • SAR Studies : Modify substituents (e.g., replacing propanoyl with acetyl) to assess activity changes.
  • Receptor Binding Assays : Radioligand competition assays (e.g., μ-opioid receptor for fentanyl analogs) to quantify affinity differences .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures binding entropy/enthalpy trade-offs.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Verify reagent purity (e.g., anhydrous solvents, fresh catalysts).
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis derivatives).
  • Kinetic Studies : Track reaction progress via in-situ IR spectroscopy to optimize time-to-completion .

Comparative Structural Analysis

Q. What distinguishes the hydrogen-bonding network of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one from non-fluorinated analogs?

  • Methodological Answer :

  • Crystallographic Comparison : Use Mercury to overlay structures of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity shortens C-F···H-N bonds (2.2–2.5 Å vs. 2.6–3.0 Å in non-fluorinated analogs).
  • QTAIM Analysis : Quantum Theory of Atoms in Molecules (QTAIM) quantifies bond critical points, revealing stronger F-mediated interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。